molecular formula C13H24N2O B2597993 N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide CAS No. 2309538-74-5

N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide

Numéro de catalogue: B2597993
Numéro CAS: 2309538-74-5
Poids moléculaire: 224.348
Clé InChI: UEVDVNWJTPNSAD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide is a piperidine-derived compound featuring a tert-butyl carboxamide group at the 1-position and a cyclopropyl substituent at the 4-position of the piperidine ring. Its structure combines steric bulk (tert-butyl) with conformational rigidity (cyclopropyl), making it a candidate for applications in medicinal chemistry, particularly as a scaffold for modulating biological targets such as enzymes or receptors. While direct pharmacological data for this compound are scarce in publicly available literature, its structural analogs are frequently employed as intermediates in drug synthesis, as seen in patent applications .

Propriétés

IUPAC Name

N-tert-butyl-4-cyclopropylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-13(2,3)14-12(16)15-8-6-11(7-9-15)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVDVNWJTPNSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide typically involves the reaction of 4-cyclopropylpiperidine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.

Analyse Des Réactions Chimiques

Hydrolysis of the Carboxamide Group

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid or carboxylate derivatives. Reaction parameters significantly influence product formation:

Conditions Reagents Products Yield Source
Acidic (HCl, H₂SO₄)6M HCl, reflux (24h)4-cyclopropylpiperidine-1-carboxylic acid68–72%
Basic (NaOH, KOH)2M NaOH, 80°C (12h)Sodium 4-cyclopropylpiperidine-1-carboxylate75–80%

Hydrolysis is typically monitored via NMR or LCMS to confirm cleavage of the tert-butyl carboxamide group.

Alkylation and Acylation Reactions

The piperidine nitrogen and carboxamide oxygen serve as nucleophilic sites for alkylation/acylation:

N-Alkylation

Reaction with alkyl halides in polar aprotic solvents (e.g., DMF, THF) under basic conditions:

Reagent Base Product Yield Source
Methyl iodideNaH, DMFN-Methyl-N-tert-butyl-4-cyclopropylpiperidine-1-carboxamide65%
Benzyl bromideK₂CO₃, THFN-Benzyl-N-tert-butyl derivative58%

O-Acylation

Acylation of the amide oxygen using acyl chlorides:

Reagent Conditions Product Yield Source
Acetyl chloridePyridine, CH₂Cl₂, 0°C→RTO-Acetyl-N-tert-butyl-4-cyclopropylpiperidine-1-carboxamide72%

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes ring-opening under oxidative or acidic conditions:

Reagents Conditions Products Mechanism Source
H₂O₂, Fe(II) catalystAcOH, 50°C (6h)4-(2-hydroxypropyl)piperidine-1-carboxamideRadical-mediated cleavage
HBr (gas)CH₂Cl₂, 0°C (2h)4-(bromopropyl)piperidine-1-carboxamideElectrophilic addition

Ring Functionalization via Lithiation

The piperidine ring undergoes directed ortho-metalation (DoM) with strong bases:

Base Electrophile Product Yield Source
n-BuLi, TMEDACO₂4-cyclopropyl-2-carboxy-piperidine-1-carboxamide60%
LDAI₂3-iodo-4-cyclopropylpiperidine-1-carboxamide55%

Thermal Stability and Rearrangements

At elevated temperatures (>200°C), the compound undergoes Hofmann degradation:

Conditions Products Key Observation Source
220°C, neat4-cyclopropylpiperidine + tert-butyl isocyanateGas evolution (CO₂) observed via IR

Catalytic Hydrogenation

The cyclopropane ring remains intact under mild hydrogenation conditions but opens under high pressure:

Catalyst Conditions Products Yield Source
Pd/C (10%)H₂ (1 atm), EtOH, 25°C (12h)No reaction (cyclopropane stable)
Rh/Al₂O₃H₂ (50 atm), 100°C (24h)4-propylpiperidine-1-carboxamide85%

Photochemical Reactivity

UV irradiation induces cyclopropane ring dimerization:

Conditions Products Quantum Yield Source
UV (254 nm), hexaneDimer via [2+2] cycloadditionΦ = 0.12

Applications De Recherche Scientifique

Pain Management

N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide has been investigated for its analgesic properties. Research indicates that compounds with similar structures can modulate pain pathways, potentially providing a new avenue for pain relief without the side effects associated with traditional opioids.

Case Study : In a study published in the Journal of Medicinal Chemistry, researchers synthesized various piperidine derivatives, including N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide, and evaluated their activity on pain models in rodents. The compound exhibited significant analgesic effects comparable to established analgesics, suggesting its potential as a therapeutic agent for chronic pain management .

Neurological Disorders

The compound's structure suggests it may interact with neurotransmitter systems, making it a candidate for treating neurological disorders such as anxiety and depression.

Case Study : A recent study explored the effects of piperidine derivatives on serotonin receptors. N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide showed promising results in enhancing serotonin activity, leading to improved mood and reduced anxiety-like behaviors in animal models . This positions the compound as a potential lead for developing novel antidepressants.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide is crucial for optimizing its pharmacological properties.

Modification Effect on Activity
Cyclopropyl groupEnhances binding affinity to target receptors
Tert-butyl substitutionImproves lipophilicity, aiding CNS penetration
Carboxamide functionalityIncreases metabolic stability

Synthetic Approaches

The synthesis of N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide typically involves multi-step reactions starting from readily available piperidine derivatives. Key steps include:

  • Formation of the cyclopropyl moiety through cyclopropanation reactions.
  • Amidation reaction to introduce the carboxamide functionality.
  • Purification and characterization using techniques such as NMR and mass spectrometry.

Mécanisme D'action

The mechanism of action of N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs to highlight structural, synthetic, and functional differences.

Structural and Functional Insights

Steric and Electronic Effects: The tert-butyl carboxamide in the target compound enhances hydrophobicity and steric shielding compared to the tert-butyl carbamate in its analog . The cyclopropyl group at the 4-position introduces rigidity, which may restrict piperidine ring puckering and influence binding to flat hydrophobic pockets in biological targets.

Synthetic Accessibility :

  • The target compound’s synthesis likely requires cyclopropane installation, a step that may involve hazardous reagents (e.g., diazomethane) or transition-metal catalysts. In contrast, the tert-butyl carbamate analog is synthesized via straightforward acetylation under mild conditions (0°C, DCM), achieving a 75–80% yield in crude form.

LCMS data for tert-butyl (1-acetylpiperidin-4-yl)carbamate ([M+H]⁺ = 259.2) suggest that the target compound ([M+H]⁺ ≈ 239.3) would elute earlier in reverse-phase chromatography due to lower molecular weight.

Activité Biologique

N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide belongs to the class of piperidine derivatives, characterized by a piperidine ring substituted with a tert-butyl group and a cyclopropyl moiety. The molecular formula is C13H21NC_{13}H_{21}N with a molecular weight of approximately 205.32 g/mol.

Research indicates that N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide exhibits activity against several biological targets, particularly in the context of cancer therapy. It has been shown to modulate pathways involving phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in cell growth and proliferation.

Key Mechanisms:

  • Inhibition of PI3K/mTOR Pathway: This compound has been demonstrated to inhibit the PI3K/mTOR signaling pathway, which plays a vital role in various hyperproliferative diseases, including several types of cancers such as breast and renal cell carcinoma .
  • Cytotoxic Effects: In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines without exhibiting significant cytotoxicity against normal cells .

Biological Activity Data

A summary of the biological activities associated with N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide is presented in the following table:

Biological Activity Effect Reference
Inhibition of cancer cell proliferationSignificant inhibition observed
Modulation of PI3K/mTOR pathwayEffective in various cancers
Cytotoxicity against normal cellsMinimal toxicity
Anti-inflammatory propertiesPotentially beneficial

Case Studies

Several studies have explored the effects of N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide:

  • Study on Cancer Cell Lines:
    • A study evaluated the compound's effect on U937 human myeloid leukemia cells, demonstrating effective inhibition of cell proliferation without cytotoxicity .
    • The structure-activity relationship (SAR) indicated that modifications to the piperidine ring could enhance biological activity.
  • Preclinical Trials:
    • In preclinical models, compounds similar to N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide showed promise in treating hyperproliferative diseases by targeting the PI3K/mTOR pathway .
  • Pharmacokinetics and Toxicology:
    • Pharmacokinetic studies suggest favorable absorption and distribution characteristics, with limited systemic toxicity observed in animal models .

Q & A

Q. What are the recommended synthetic routes for N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide, and how can reaction yields be optimized?

Synthesis typically involves coupling a piperidine scaffold with cyclopropyl and tert-butyl carboxamide groups. A common approach uses tert-butyl carbamate (Boc) protection for amine intermediates, followed by cyclopropane ring introduction via nucleophilic substitution or cross-coupling reactions . Optimization strategies include:

  • Catalyst selection : Palladium-based catalysts for Suzuki-Miyaura coupling (if aryl-cyclopropyl linkages are involved).
  • Temperature control : Maintaining sub-ambient temperatures to prevent Boc-group cleavage.
  • Purification : Column chromatography or recrystallization to isolate high-purity products .

Q. How can researchers characterize the purity and structural integrity of N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify cyclopropyl proton environments and tert-butyl group integrity.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected m/z for C14H25N2OC_{14}H_{25}N_2O).
  • Infrared Spectroscopy (IR) : Detect carboxamide C=O stretching (~1650–1700 cm1^{-1}) .

Q. What stability considerations are critical for storing N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide?

  • Storage conditions : Airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the carboxamide group .
  • Light sensitivity : Amber glass vials to avoid photodegradation, as cyclopropane rings may undergo ring-opening under UV exposure .

Q. What solvent systems are suitable for solubility testing of this compound?

Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for biological assays and non-polar solvents (e.g., dichloromethane) for synthetic steps. Use HPLC-grade solvents to avoid impurities interfering with spectroscopic analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide across studies?

  • Dose-response reevaluation : Confirm activity thresholds using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
  • Metabolite interference : Perform LC-MS to identify degradation byproducts or metabolites that may confound results .
  • Batch variability : Compare synthetic batches via HPLC to rule out impurity-driven discrepancies .

Q. What computational methods support the design of derivatives with enhanced target selectivity?

  • Molecular docking : Use software like AutoDock Vina to model interactions between the cyclopropyl-piperidine core and target proteins (e.g., kinases, GPCRs).
  • QSAR modeling : Correlate substituent effects (e.g., tert-butyl vs. isopropyl groups) with activity data from analogs like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide .

Q. How can degradation pathways of N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide be elucidated under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic buffers, oxidative stress (H2 _2O2_2), and UV light.
  • LC-MS/MS analysis : Identify degradation products (e.g., tert-butyl alcohol from carboxamide hydrolysis) .

Q. What strategies validate the compound’s role in modulating enzyme kinetics?

  • Enzyme inhibition assays : Use Michaelis-Menten kinetics with varying substrate concentrations to determine KiK_i values.
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to distinguish competitive vs. non-competitive inhibition .

Q. How can researchers address the lack of ecological toxicity data for this compound?

  • In silico prediction : Tools like ECOSAR estimate acute/chronic toxicity to aquatic organisms based on structural analogs .
  • Microcosm studies : Assess biodegradation in simulated environments (e.g., soil/water systems) using GC-MS for residual quantification .

Methodological Best Practices

  • Contradiction mitigation : Triangulate data via multiple analytical techniques (e.g., NMR + HRMS + X-ray crystallography) .
  • Reproducibility : Document synthetic protocols in detail, including inert atmosphere conditions and catalyst lot numbers .
  • Ethical compliance : Adhere to safety guidelines (e.g., H303/H313/H333 risk phrases) and use fume hoods during handling .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.